5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound is a dihydro-2H-pyrrolo[3,4-d]isoxazole dione derivative with a unique substitution pattern:
- Position 3: A 4-(dimethylamino)phenyl group, which introduces electron-donating and hydrogen-bonding capabilities.
- Position 2: A phenyl group, enhancing aromatic interactions in biological systems.
The core pyrrolo-isoxazole-dione scaffold is associated with diverse bioactivities, including enzyme inhibition (e.g., Autotaxin, as seen in related compounds) . However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-4-5-15-25-22(27)19-20(16-11-13-17(14-12-16)24(2)3)26(29-21(19)23(25)28)18-9-7-6-8-10-18/h6-14,19-21H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAAYHQCLFJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest due to its potential biological activities. The compound belongs to the class of isoxazoles, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, and neuroprotective effects. This article will delve into the biological activity of this compound based on available research findings.
Molecular Formula: C22H28N2O3
Molecular Weight: 368.47 g/mol
Structure: The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound may modulate various biological pathways:
- Neuroprotective Effects : Compounds in this class have shown potential in reducing β-amyloid peptide production, which is crucial in the context of Alzheimer's disease. By modulating β-amyloid levels, these compounds may help in preventing neurodegeneration associated with this disorder .
- Antimicrobial Activity : Isoxazole derivatives have demonstrated antibacterial and antifungal properties. Preliminary studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
- Protein Degradation : Some studies suggest that similar compounds can influence the ubiquitin-proteasome pathway (UPP), which plays a critical role in cellular protein homeostasis. This mechanism is particularly relevant for diseases characterized by protein aggregation such as neurodegenerative disorders .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various isoxazole derivatives against common pathogens. The results indicated zones of inhibition against:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
- Bacillus subtilis (Gram-positive)
- Candida albicans (fungus)
The compounds were tested at a concentration of 1 ppm using the agar diffusion method, showing significant antibacterial activity with varying degrees of effectiveness across different strains .
Neuroprotective Potential
In a series of experiments aimed at assessing neuroprotective effects, researchers found that certain derivatives reduced oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications for neurodegenerative diseases where oxidative damage is a contributing factor .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their substituent differences are summarized below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s butyl group likely increases LogP compared to phenyl (e.g., ) or benzyl substituents. Higher lipophilicity may improve tissue distribution but could reduce aqueous solubility.
- Solubility: The dimethylamino group in the target compound and may enhance solubility via hydrogen bonding, as seen in HT-solubility assays for related structures . Chlorine substituents (e.g., ) often reduce solubility, necessitating formulation optimization.
Metabolic Stability :
Notes
Limited Direct Evidence: Structural analogs are discussed, but pharmacological comparisons are speculative due to absent data for the target compound.
Synthetic Challenges: The butyl group’s introduction may require novel synthetic strategies compared to phenyl or benzyl derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for this compound, and how can purity be optimized?
- Answer : The compound can be synthesized via refluxing a mixture of precursors in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) solvent system to enhance purity . X-ray crystallography (single-crystal analysis at 296 K, R factor ≤ 0.098) is critical for confirming stereochemistry and structural integrity . For intermediates, monitor reaction progress using TLC or HPLC with ammonium acetate buffer (pH 6.5) for assay validation .
Q. What analytical techniques are most effective for characterizing its structural and electronic properties?
- Answer : Use a combination of:
- Single-crystal X-ray diffraction to resolve stereochemistry and bond lengths (mean C–C bond deviation: 0.003 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the butyl chain and dimethylamino-phenyl group.
- Mass spectrometry (HRMS) to verify molecular weight (C₃₁H₃₄N₃O₃, theoretical MW: 520.6 g/mol) .
Q. How should researchers design a theoretical framework for studying its reactivity?
- Answer : Link computational methods (DFT or molecular docking) to experimental data. For example, analyze the electron-withdrawing effects of the isoxazole-dione core and steric interactions from the butyl group to predict regioselectivity in further functionalization .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or spectroscopic results be resolved?
- Answer : Contradictions often arise from solvent polarity effects or diastereomer formation. For example:
- If recrystallization fails to isolate pure diastereomers, employ chiral HPLC with a cellulose-based column .
- For inconsistent NMR signals, use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the pyrrolo-isoxazole system) .
- Replicate synthesis under inert atmospheres (N₂/Ar) to rule out oxidative byproducts .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Answer : Test co-solvent systems (e.g., DMSO-PBS mixtures) while monitoring stability via UV-Vis spectroscopy. For hydrophobic derivatives (logP > 3), consider nanoformulation using lipid-based carriers or cyclodextrin inclusion complexes . Pre-screen solubility using the shake-flask method with phosphate buffer (pH 7.4) .
Q. How can researchers investigate its potential antimicrobial activity given structural analogs?
- Answer : Reference pyrazole/isoxazole derivatives with fluorophenylthio substituents, which exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) . Design MIC assays using broth microdilution (CLSI guidelines) and compare against positive controls (e.g., ciprofloxacin). Include time-kill studies to assess bactericidal vs. bacteriostatic effects.
Methodological Considerations
Q. What experimental controls are essential when studying its stability under thermal or photolytic conditions?
- Answer :
- Thermal stability : Conduct TGA/DSC under nitrogen to detect decomposition thresholds (>200°C typical for fused-ring systems) .
- Photostability : Expose to UV light (λ = 254 nm) in quartz cells and monitor degradation via HPLC with photodiode array detection .
- Include antioxidants (e.g., BHT) in stability studies to assess oxidative pathways .
Q. How should researchers address low yields in multi-step syntheses?
- Answer :
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of aryl precursors to dihydropyrazole intermediates) .
- Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., cyclization reactions) .
- Apply Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
